Zinc di(ethanolamine), chloride

Description

Historical Trajectory and Evolution of Research on Zinc-Ethanolamine Complexes

The investigation of coordination compounds has a rich history, evolving from early observations of unusually stable "double salts" to the sophisticated structural and spectroscopic analyses of today. wikipedia.org Research into metal-alkanolamine complexes, including those with ethanolamine (B43304), has been a significant subfield. These ligands are of particular interest due to their ability to act as bidentate or even tridentate ligands, coordinating through both their amino and hydroxyl groups.

Early studies in coordination chemistry focused on understanding the nature of the bonds between metal ions and ligands, with pioneers like Alfred Werner establishing the foundational concepts of coordination number and geometry. wikipedia.org The study of zinc-alkanolamine complexes has benefited from these foundational principles, with researchers exploring how the structure and properties of the complexes are influenced by the nature of the alkanolamine and the counter-ion.

Scope and Significance of Academic Inquiry into Zinc Di(ethanolamine), Chloride Coordination Chemistry

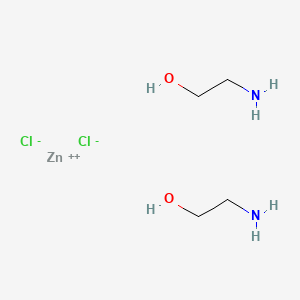

The academic inquiry into the coordination chemistry of this compound focuses on understanding the structural arrangement of the ethanolamine and chloride ligands around the central zinc(II) ion. Zinc(II) has a d10 electron configuration, which means it does not have ligand field stabilization energy and can adopt various coordination geometries, most commonly tetrahedral and octahedral. nih.govmdpi.com The specific geometry in this compound would be determined by the steric and electronic properties of the ethanolamine and chloride ligands.

Ethanolamine can act as a neutral bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. In a "di(ethanolamine)" complex, two such ligands would be attached to the zinc center. The chloride ions can either be directly coordinated to the zinc ion or act as counter-ions in the crystal lattice. The nature of this coordination is a primary focus of academic study.

The significance of this research lies in its potential to provide insights into the fundamental principles of coordination chemistry and to inform the design of new materials. For example, understanding the thermal decomposition of such complexes is crucial for their use as precursors in the synthesis of zinc oxide nanoparticles, a material with numerous applications in electronics and catalysis. researchgate.net

Fundamental Academic Challenges and Research Opportunities Pertaining to this compound

A significant academic challenge is the lack of a definitive, publicly available crystal structure of this compound. While the structures of related compounds, such as those with Schiff base ligands derived from ethanolamine, have been determined, the specific structure of this simpler complex remains elusive in the common literature. researchgate.net This absence of precise structural data, including bond lengths, bond angles, and crystal packing information, hinders a complete understanding of its properties.

This information gap presents a clear research opportunity. A detailed single-crystal X-ray diffraction study of this compound would be invaluable. Furthermore, comprehensive spectroscopic characterization, including detailed analysis of its infrared, Raman, and nuclear magnetic resonance (NMR) spectra, would provide crucial information about the bonding and dynamics of the complex in both the solid state and in solution.

Another area for future research is the detailed investigation of its thermal decomposition pathway. While studies have been conducted on the thermal behavior of zinc acetate (B1210297) with diethanolamine (B148213), a similar in-depth analysis of the chloride-containing complex would be beneficial for optimizing its use as a precursor for zinc oxide materials.

Properties

CAS No. |

67989-87-1 |

|---|---|

Molecular Formula |

C4H14Cl2N2O2Zn |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

zinc;2-aminoethanol;dichloride |

InChI |

InChI=1S/2C2H7NO.2ClH.Zn/c2*3-1-2-4;;;/h2*4H,1-3H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

XKBRTFSJQQRAGC-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)N.C(CO)N.[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Zinc Di Ethanolamine , Chloride Systems

Advanced Solution-Based Synthesis Approaches

Solution-based methods offer a versatile and scalable platform for the synthesis of zinc di(ethanolamine) complexes. These approaches allow for precise control over the reaction environment, enabling the formation of specific molecular structures.

The sol-gel process is a widely utilized wet-chemical technique for producing materials from a chemical solution, or "sol," which acts as a precursor for an integrated network, or "gel." In the context of zinc di(ethanolamine) systems, this method typically involves the reaction of a zinc salt, such as zinc acetate (B1210297) or zinc chloride, with an ethanolamine (B43304) in a suitable solvent. researchgate.netyoutube.com

Ethanolamines, like monoethanolamine (MEA) or diethanolamine (B148213) (DEA), are crucial additives in these sol-gel systems. They function as stabilizing agents and bidentate or tridentate chelating ligands. researchgate.netacs.orgresearchgate.net The process begins with the dissolution of a zinc precursor, like zinc acetate dihydrate, in a solvent such as 2-methoxyethanol (B45455) or ethanol (B145695). acs.orgusm.my The addition of the ethanolamine initiates a ligand exchange, where the ethanolamine coordinates to the Zn(II) ion, often displacing acetate or water ligands. acs.orgnih.gov This coordination prevents the rapid, uncontrolled precipitation of zinc hydroxide (B78521) and stabilizes the zinc ions in the solution, forming a clear, homogenous sol. nih.govresearchgate.net

Computational and experimental studies show that the reaction between zinc acetate and ethanolamine leads to the formation of monomeric and dimeric Zn(II) complexes. researchgate.netacs.orgmdpi.com For instance, the reaction of zinc acetate dihydrate with diethanolamine (H2DEA) can yield a specific, isolable complex, Zn(OAc)2(H2DEA), where the diethanolamine acts as a neutral tridentate ligand. researchgate.net These complexes are the fundamental building blocks within the sol, and their structure is a key determinant for the subsequent evolution of the material upon aging or heating. The amino groups in ethanolamines have a strong effect on the stability and physical properties of the resulting zinc-containing materials. researchgate.net

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In a typical solvothermal synthesis of zinc-ethanolamine systems, a zinc precursor like zinc acetylacetonate (B107027) [Zn(acac)2] is dissolved in an alcohol solvent (e.g., ethanol, octanol) along with an ethanolamine. researchgate.netirb.hr The mixture is then sealed in an autoclave and heated to temperatures typically ranging from 150-180°C for several hours or even days. researchgate.netirb.hrmdpi.com

Under these conditions, the ethanolamine molecules act as complexing agents and structure-directing agents. researchgate.netacs.org They coordinate with the zinc ions to form stable complexes in the solution. The elevated temperature and pressure facilitate the reaction and can influence the type of complex formed and its subsequent aggregation or transformation. The morphology of the final product, often ZnO, is highly dependent on the precursor complex formed in this initial stage. acs.org For example, an ethanolamine-assisted hydrothermal method allows for the synthesis of various ZnO architectures by controlling the competitive adsorption between ethanolamine and other species onto the initial zinc nuclei. acs.org This highlights the critical role of the zinc-ethanolamine complex formed in situ.

The primary advantage of these methods is the ability to produce highly crystalline materials at temperatures lower than those required for solid-state reactions. researchgate.net The choice of solvent and the type of ethanolamine (e.g., monoethanolamine vs. triethanolamine) are critical parameters that dictate the growth and aggregation of the resulting nanoparticles, which originates from the nature of the precursor complex formed in the solution. researchgate.net

The formation of the zinc di(ethanolamine), chloride complex is fundamentally a ligand substitution reaction. In this process, ligands originally coordinated to the Zn(II) ion (such as water, acetate, or chloride from the starting salt) are replaced by ethanolamine molecules. nih.govnih.gov Zinc(II) is a d-block cation with a flexible coordination geometry, which allows for dynamic ligand exchange processes. nih.gov

These reactions can proceed through several mechanisms: libretexts.org

Dissociative (D) Mechanism: An initial ligand detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand (ethanolamine).

Associative (A) Mechanism: The incoming ethanolamine attacks the metal complex first, forming a higher-coordination intermediate, which then loses one of the original ligands.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. libretexts.org

Studies on solvated zinc cations suggest that water-exchange reactions often follow an associative pathway, involving the formation of a higher-coordinate intermediate. researchgate.net In the synthesis of zinc-ethanolamine complexes from zinc acetate, it has been explicitly suggested that the formation occurs via ligand exchange between the zinc salt and the ethanolamine. nih.gov The energetics of this ligand exchange are critical, as the stability of the resulting complex depends on the affinity of zinc for the nitrogen and oxygen donor atoms of ethanolamine compared to the original ligands. nih.gov

Influence of Reaction Parameters on Complex Formation and Precursor State

The specific structure and stability of the zinc di(ethanolamine) precursor complex are not fixed but are highly sensitive to the conditions of the reaction. Parameters such as reactant ratios, temperature, and time significantly influence the chemistry of the precursor.

The molar ratio between the zinc salt and the ethanolamine stabilizer is a critical parameter that directly affects the nature of the complex formed. researchgate.net Varying this ratio can lead to different coordination environments for the zinc ion. For example, in a system with zinc acetate (ZA) and monoethanolamine (MEA), low MEA/ZA ratios may favor 1:1 complexes, while higher ratios can lead to the formation of 1:2 (Zn:MEA) complexes. acs.org This ratio influences the pH of the solution and the condensation of the zinc species. researchgate.netcore.ac.uk

The choice of solvent also plays a significant role. Solvents like ethanol, isopropanol, and 2-methoxyethanol can alter the solubility of the reactants and the stability of the precursor complex. acs.orgresearchgate.net Different solvents can affect the preferential orientation of crystal growth in the final material, which is a direct consequence of how the solvent environment influences the structure of the precursor complex in the sol. researchgate.net

| Parameter | Effect on Complex Formation and Precursor State | Observed Outcome | References |

|---|---|---|---|

| Molar Ratio [Ethanolamine]/[Zn] | Determines the type of complex formed (e.g., 1:1 vs 1:2). Affects solution stability and pH. Influences the condensation of zinc species. | Increasing the MEA molar ratio from 1 to 2 improved crystallinity. Decreasing the ratio to 0.5 changed the preferential growth orientation. | acs.orgresearchgate.net |

| Type of Ethanolamine (e.g., MEA vs. TEA) | The number of hydroxyl groups and the steric hindrance of the amine affect the coordination and chelating efficiency. | The type of ethanolamine strongly influences the growth and aggregation of primary nanoparticles into final structures. | researchgate.net |

| Choice of Solvent (e.g., Propanol, Ethanol) | Affects the solubility of reactants and the stability of the precursor complex. Influences the assembly of complexes. | Using propanol, isopropanol, or ethanol as a solvent resulted in ZnO films with different preferential crystalline orientations, indicating different precursor structures in the sol. | acs.orgresearchgate.net |

Temperature is a dominant factor in the evolution of the zinc-ethanolamine precursor. While moderate temperatures are used to form the complex, higher temperatures are typically used to convert the precursor into zinc oxide. Studying this thermal decomposition provides insight into the stability and structure of the complex itself. Experimental and computational studies show that upon heating, the first step in the decomposition of a zinc-ethanolamine-acetate complex is the elongation and eventual cleavage of the Zn–N bond. mdpi.comresearchgate.net

For example, infrared spectroscopy of a precursor heated to different temperatures shows that between 300°C and 400°C (570 K and 670 K), the bands related to ethanolamine almost vanish, indicating the cleavage of the Zn-N bond and the decomposition of the ligand. mdpi.comresearchgate.net This initial bond cleavage is a critical step in the transformation from the molecular precursor to the final oxide material. mdpi.com

The aging period—the time the precursor solution is allowed to stand at a certain temperature before use—also significantly impacts the precursor state. nih.gov Over time, monomeric species in the solution can assemble into more complex dimeric or oligomeric structures. researchgate.netacs.org These dimers are often more reactive and photosensitive than the monomers. acs.org This evolution of the precursor complex during aging can affect the properties of materials derived from it, making control over the aging time and temperature crucial for reproducibility. nih.govresearchgate.net

| Parameter | Effect on Precursor Complex | Key Findings | References |

|---|---|---|---|

| Temperature Increase | Induces structural changes, leading to decomposition. Affects bond lengths and coordination. | The Zn–N bond elongates and is the first to cleave upon heating (between 570-670 K). The Zn-O(ethanolamine) bond is more stable at higher temperatures. | mdpi.comresearchgate.net |

| Aging Period | Allows for the evolution of complex species in the solution over time. | Monomeric complexes can assemble into more reactive dimeric species during aging. The stability of the sol-gel ink can degrade during storage. | researchgate.netacs.orgresearchgate.net |

Mechanistic Investigations of Precursor Decomposition and Transformation

The transformation of this compound precursor systems into zinc oxide (ZnO) materials is a complex process governed by a series of thermally induced chemical and structural changes. Understanding the mechanistic pathways of this decomposition is crucial for controlling the properties of the final ZnO product. This section delves into the thermal decomposition routes of these precursors and the pivotal role of ethanolamine ligands throughout the process.

Thermal Decomposition Pathways of this compound Precursors

The thermal decomposition of zinc-diethanolamine complexes, often synthesized from zinc acetate and diethanolamine, into ZnO proceeds through a multi-step mechanism. researchgate.netelsevierpure.com Experimental and computational studies have elucidated a general pathway that involves the initial breakdown of the complex, followed by the formation of intermediate species and eventual crystallization into ZnO.

A key precursor, a zinc-diethanolamine complex synthesized from zinc acetate dihydrate and diethanolamine (H2DEA), has been isolated and characterized as having a trigonal bipyramidal geometry. researchgate.netelsevierpure.com In this structure, the zinc atom is coordinated with two acetate groups and one neutral tridentate H2DEA ligand, forming two five-membered rings. researchgate.netelsevierpure.com The thermal decomposition of this complex, as studied by Fourier-transform infrared (FT-IR) spectroscopy at various temperatures, reveals a distinct sequence of events. researchgate.netelsevierpure.com

At approximately 270 °C, a critical decomposition step occurs where the H2DEA ligand dissociates and is removed from the complex. researchgate.netelsevierpure.com Concurrently, absorption bands corresponding to the Zn-O stretching vibration of a Zn4O core, indicative of a zinc-oxo cluster, begin to appear. elsevierpure.com As the temperature is further increased to 500 °C, the absorption bands associated with the µ4-oxozincate and the acetate groups completely disappear. elsevierpure.com This is followed by the formation of hexagonal wurtzite structural ZnO at around 550 °C. elsevierpure.com

The proposed thermal decomposition pathway can be summarized as follows:

Initial Complex: Zn(OAc)2(H2DEA)

Ligand Dissociation (270 °C): Removal of the H2DEA ligand and formation of a zinc-oxo cluster intermediate. elsevierpure.com

Intermediate Decomposition (500 °C): Disappearance of the oxozincate and acetate groups. elsevierpure.com

Final Product Formation (550 °C): Crystallization into hexagonal wurtzite ZnO. elsevierpure.com

Computational studies using Car-Parrinello Molecular Dynamics (CPMD) on related zinc-ethanolamine systems provide further insight into the initial stages of decomposition. nih.govmdpi.com These studies indicate that a crucial first step in the thermal conversion involves the cleavage of the Zn-N bond and the subsequent opening of the five-membered chelate ring formed by the ethanolamine ligand. mdpi.com The simulations show that while the Zn-O(ethanolamine) bond length remains relatively stable with increasing temperature, the Zn-N bond elongates, signifying its weakening and eventual breakage. mdpi.com

The table below outlines the key temperature-dependent events during the thermal decomposition of a representative zinc-diethanolamine precursor.

| Temperature | Event | Spectroscopic Evidence |

| ~270 °C | Dissociation and removal of the H2DEA ligand. | Disappearance of H2DEA-related bands in FT-IR spectra. |

| ~270 °C | Formation of a zinc-oxo cluster. | Appearance of Zn-O stretching vibrations of a Zn4O core. elsevierpure.com |

| ~500 °C | Complete decomposition of acetate and oxozincate intermediates. | Disappearance of acetate and µ4-oxozincate absorption bands. elsevierpure.com |

| ~550 °C | Formation of hexagonal wurtzite ZnO. | Appearance of characteristic ZnO bands. elsevierpure.com |

Role of Ethanolamine Ligands in Decomposition Processes

Ethanolamine ligands, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA), are not merely passive components in the precursor system; they actively influence the decomposition pathway and the characteristics of the resulting ZnO. nih.govresearchgate.net Their primary roles include acting as stabilizing agents for the precursor in solution and directing the growth mechanism of the ZnO particles. nih.govresearchgate.net

The chelating nature of ethanolamines is fundamental to their function. researchgate.net They form stable complexes with zinc ions, often in a bidentate or tridentate fashion, which prevents premature hydrolysis and precipitation of zinc hydroxide. acs.org This stabilization is crucial for the formation of uniform and high-quality ZnO films and nanoparticles via sol-gel and other solution-based methods. nih.gov

During the thermal decomposition process, the ethanolamine ligands play several key roles:

Controlled Precursor Breakdown: The strength of the Zn-N and Zn-O bonds within the ethanolamine chelate ring dictates the initial decomposition temperature. As observed in computational studies, the cleavage of the Zn-N bond is a primary event. nih.govmdpi.com This controlled release of the ligand at elevated temperatures is essential for the gradual transformation into ZnO, as opposed to an uncontrolled and rapid precipitation.

Influence on Intermediate Species: The manner in which the ethanolamine ligand detaches influences the structure and reactivity of the intermediate zinc-oxo clusters. The decomposition of the organic ligand contributes to the local chemical environment, which can affect the subsequent nucleation and growth of ZnO crystals.

Morphology Direction: The type of ethanolamine used (MEA, DEA, or TEA) and its concentration can significantly impact the morphology of the final ZnO product. researchgate.net For instance, in solvothermal synthesis, the way primary ZnO nanoparticles grow and aggregate into larger structures is dependent on the specific ethanolamine and its molar ratio relative to the zinc source. researchgate.net This is attributed to the competitive adsorption of ethanolamine and other species onto the surface of the growing ZnO nuclei, which can direct the growth in specific crystallographic directions. acs.org

The table below summarizes the key functions of ethanolamine ligands in the decomposition process.

| Function | Mechanism | Impact on ZnO Formation |

| Precursor Stabilization | Chelation with Zn(II) ions, forming stable complexes. | Prevents premature precipitation, enabling controlled synthesis. acs.org |

| Controlled Decomposition | The Zn-N bond cleavage initiates a stepwise breakdown. nih.govmdpi.com | Allows for gradual transformation and better crystallinity. |

| Morphology Control | Competitive adsorption on growing ZnO nuclei. acs.org | Influences the shape and size of the final ZnO particles. researchgate.net |

| Reaction Pathway Influence | Participation in electrochemical reduction and dissolution steps. researchgate.net | Affects the kinetics and mechanism of zinc deposition. |

Coordination Chemistry and Structural Elucidation of Zinc Di Ethanolamine , Chloride

Ligand Coordination Modes and Geometrical Configurations

The interaction between zinc(II) ions and diethanolamine (B148213) (DEA) ligands, often in the presence of chloride ions, gives rise to a range of coordination complexes with distinct geometries. The flexibility of the DEA ligand allows it to adopt different coordination modes, which, along with the participation of other ligands, dictates the final structure of the complex.

Bidentate and Tridentate Chelation by Diethanolamine Ligands

Diethanolamine can act as a chelating ligand, binding to the zinc center through its nitrogen and one or both of its hydroxyl groups. This results in the formation of stable five-membered rings.

Bidentate Chelation: In some instances, diethanolamine coordinates to the zinc ion via the nitrogen atom and one of the hydroxyl oxygen atoms. This mode of coordination is common in various zinc-amino alcohol complexes. nih.gov

Tridentate Chelation: Diethanolamine can also behave as a neutral tridentate ligand, coordinating to the zinc atom through the nitrogen and both hydroxyl oxygens. researchgate.netelsevierpure.com This has been observed in the complex Zn(OAc)₂(H₂DEA), where the diethanolamine ligand forms two five-membered rings with the zinc center, resulting in a trigonal bipyramidal geometry. researchgate.netelsevierpure.com

The ability of diethanolamine to act as both a bidentate and tridentate ligand highlights its versatility in forming stable complexes with zinc. This adaptability is a key factor in the diverse coordination chemistry of zinc di(ethanolamine) systems.

Bridging Ligand Functionality (e.g., Acetate (B1210297), Alkoxo)

In addition to the primary diethanolamine ligand, other species present in the reaction mixture can act as bridging ligands, connecting multiple zinc centers and leading to the formation of polynuclear complexes.

Acetate Bridging: While direct evidence for acetate bridging in a "zinc di(ethanolamine), chloride" complex is not explicitly detailed in the provided search results, the analogous complex Zn(OAc)₂(H₂DEA) features acetate groups that are directly linked to the zinc cation. researchgate.netelsevierpure.comrsc.org In other zinc carboxylate complexes, acetate and other carboxylates are known to adopt bridging coordination modes. researchgate.net

Alkoxo Bridging: The hydroxyl groups of diethanolamine or other alcohol ligands can be deprotonated to form alkoxo bridges between zinc centers. This is a common feature in zinc-amino alcohol chemistry and contributes to the formation of dimeric or polymeric structures. For instance, in a series of ethylzinc (B8376479) aminoalkoxide complexes, the zinc centers are interconnected via μ2-O bonding of the aminoalkoxy oxygen atom. rsc.org

The presence of bridging ligands significantly increases the structural complexity of these compounds, leading to the formation of extended networks and clusters.

Role of Chloride as a Counterion or Co-ligand in Coordination Environments

The chloride ion in "this compound" can play a dual role, either existing as a non-coordinating counterion to balance the charge of the cationic zinc complex or directly participating in the coordination sphere of the zinc ion as a co-ligand.

Co-ligand: In many transition metal complexes, chloride ions are directly bonded to the metal center. pressbooks.pub For example, in the synthesis of Zn(en)Cl₂, chloride is a co-ligand. nih.gov Similarly, in complexes like [ZnCl₂{η³-NN'N-2,6-(R₂NCH₂)₂C₅H₃N}], the chloride atoms are part of the coordination sphere, resulting in a five-coordinate zinc center. researchgate.net

The specific role of the chloride ion is dependent on the stoichiometry of the reactants and the reaction conditions, which influence the final coordination number and geometry of the zinc center.

Advanced Structural Characterization Techniques

A comprehensive understanding of the structure and dynamics of this compound complexes relies on the application of sophisticated analytical methods. Single-crystal X-ray diffraction provides a definitive solid-state structure, while NMR spectroscopy offers insights into the structure and behavior of these complexes in solution.

Single-Crystal X-ray Diffraction Analysis of this compound Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method has been crucial in elucidating the structures of various zinc-diethanolamine and related complexes.

Table 1: Selected Crystallographic Data for a Zinc-Diethanolamine Complex

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.234 |

| b (Å) | 10.987 |

| c (Å) | 13.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This is example data and may not represent a specific this compound complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution and for studying dynamic processes. Both ¹H and ¹³C NMR are commonly employed.

In the characterization of Zn(OAc)₂(H₂DEA), NMR spectroscopy was used alongside other techniques to confirm the structure. researchgate.netelsevierpure.comspringerprofessional.de For zinc complexes with derivatives of diethylenetriamine (B155796), ¹H NMR spectra showed broad singlets for the NH protons in the complexes, which were not observed in the free ligands, indicating coordination to the zinc center. digitellinc.com Carbon-13 NMR has been used to study the complexes formed between zinc(II) and diethylenetriamine as a function of pH, providing information on the stability and formation of various complex species in solution. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Zinc-Diethanolamine Complex in D₂O

| Proton | Chemical Shift (ppm) |

|---|---|

| -CH₂- (adjacent to N) | 2.85 (t) |

| -CH₂- (adjacent to O) | 3.62 (t) |

| -NH- | 4.8 (br s) |

| -OH | Not observed in D₂O |

Note: This is example data and may not represent a specific this compound complex.

The combination of solid-state structural analysis by X-ray diffraction and solution-state studies by NMR spectroscopy provides a comprehensive picture of the coordination chemistry of this compound and its analogues. These techniques are essential for understanding the relationship between the structure of these complexes and their chemical properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Bond Cleavage Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for probing the molecular structure of coordination compounds like this compound. By analyzing the vibrational frequencies of the molecule, FT-IR provides insights into the coordination environment of the zinc ion, the conformation of the ethanolamine (B43304) ligands, and the nature of the chemical bonds within the complex.

In the complex, the diethanolamine (DEA) molecule acts as a bidentate ligand, coordinating to the zinc(II) ion through its nitrogen atom and the oxygen atom of one of its hydroxyl groups, forming a stable five-membered chelate ring. This coordination significantly alters the vibrational modes of the DEA ligand compared to its free state. Key spectral shifts observed upon complexation confirm the formation of the Zn-N and Zn-O bonds. For instance, in analogous cobalt-ethanolamine complexes, the δ(N-H) bending vibration and the ν(C-O) stretching vibration show noticeable shifts upon coordination, confirming the involvement of both the amino and hydroxyl groups in bonding to the metal center. researchgate.net

The FT-IR spectrum of this compound is characterized by specific absorption bands that can be assigned to the vibrational modes of the constituent groups. A comparison of the vibrational frequencies for free diethanolamine and the expected shifts upon complexation with zinc chloride provides a basis for spectral assignment.

Interactive Table 1: Key FT-IR Vibrational Modes and Expected Shifts for this compound. This table details the typical infrared absorption frequencies for free diethanolamine and highlights the anticipated changes in these frequencies following coordination to the zinc(II) ion.

| Functional Group | Vibrational Mode | Free Diethanolamine (cm⁻¹) | Expected Shift upon Complexation | Rationale for Shift |

| O-H | Stretching (ν) | ~3400-3300 | Broadening and shift to lower frequency | Involvement in hydrogen bonding and/or coordination weakens the O-H bond. |

| N-H | Stretching (ν) | ~3280 | Shift to lower frequency | Coordination of the nitrogen lone pair to Zn(II) weakens the N-H bond. |

| C-H | Stretching (ν) | ~2930-2850 | Minor shifts | These bonds are less affected by coordination. jconsortium.com |

| N-H | Bending (δ) | ~1600 | Shift to higher or lower frequency | Change in the electronic environment around the nitrogen atom upon coordination. researchgate.net |

| C-O | Stretching (ν) | ~1070 | Shift to lower frequency | Coordination of the hydroxyl oxygen to the metal center weakens the C-O bond. |

| C-N | Stretching (ν) | ~1125 | Minor shifts | The C-N bond is indirectly affected by the coordination of the nitrogen atom. jconsortium.com |

| Zn-Cl | Stretching (ν) | N/A | ~511 | Appearance of a new band corresponding to the metal-halide bond. nih.gov |

| Zn-O/Zn-N | Stretching (ν) | N/A | < 600 | Appearance of new bands in the far-IR region, characteristic of metal-ligand bonds. |

Note: The exact positions of the peaks can vary based on the specific crystalline structure and intermolecular interactions.

FT-IR spectroscopy is also instrumental in studying bond cleavage, particularly during thermal decomposition. Studies on related zinc-ethanolamine precursors show that thermal treatment leads to the cleavage of the Zn-N bond and the opening of the chelate ring as a first step in the formation of zinc oxide. mdpi.com Car-Parrinello molecular dynamics (CPMD) simulations support these experimental findings, indicating that while the Zn-O bond length remains relatively stable with increasing temperature, the Zn-N bond elongates, signaling its eventual cleavage. mdpi.com This process can be monitored by observing the disappearance or shifting of the vibrational bands associated with the N-H and Zn-N groups in the FT-IR spectrum at elevated temperatures.

Supramolecular Interactions and Assembly in Zinc-Ethanolamine Systems

The solid-state structure of this compound is not solely defined by the intramolecular coordination bonds but is significantly influenced by a hierarchy of non-covalent interactions. These interactions, including hydrogen bonding and van der Waals forces, dictate the packing of the complex units, leading to the formation of extended supramolecular architectures.

Hydrogen bonds are the most prominent directional interactions governing the supramolecular assembly in zinc-ethanolamine systems. The diethanolamine ligand provides multiple hydrogen bond donors (the N-H and O-H groups) and acceptors (the oxygen and nitrogen atoms). The chloride anion also serves as an effective hydrogen bond acceptor.

Interactive Table 2: Potential Hydrogen Bonding Interactions in Solid-State this compound. This table outlines the possible hydrogen bonds that contribute to the formation of the supramolecular architecture.

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| O-H (Ethanolamine) | Cl⁻ (Chloride) | Intermolecular | Links complex cations via chloride anions. |

| O-H (Ethanolamine) | O (Ethanolamine) | Intermolecular | Connects adjacent complex units directly. |

| N-H (Ethanolamine) | Cl⁻ (Chloride) | Intermolecular | Contributes to the 3D network stability. |

| N-H (Ethanolamine) | O (Ethanolamine) | Intermolecular | Provides additional cross-linking between complexes. |

The formation of the final supramolecular structure of this compound is a self-assembly process governed by the interplay between strong, directional coordination bonds and weaker, non-directional non-covalent interactions. nih.govnih.gov

The primary driving force for the assembly is the coordination of the diethanolamine ligands to the zinc(II) center. This initial step forms the fundamental building block of the structure. The tetrahedral or octahedral coordination preference of the Zn(II) ion dictates the initial geometry of the complex. researchgate.net

Theoretical and Computational Chemistry of Zinc Di Ethanolamine , Chloride Complexes

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. rsc.orgnih.gov It is a preferred method for determining the ground-state properties of zinc complexes due to its balance of accuracy and computational cost. rsc.orgnih.gov DFT calculations can optimize the geometry of the Zinc di(ethanolamine), chloride complex, predicting bond lengths, bond angles, and dihedral angles.

For instance, in similar zinc-amino acid complexes, DFT has been successfully employed to predict their structures and analyze their electron populations. rsc.org Different DFT protocols, combining various functionals and basis sets, are often tested to find the most accurate method by comparing computational results with experimental data, such as that from X-ray crystallography. rsc.orgnih.gov Studies on zinc-amino acid complexes like Zn(Gly)₂ and Zn(Met)₂ have shown that functionals like M06 and M06-L, paired with the 6-311++G(d,p) basis set, can yield results with minimal error. rsc.org

A hypothetical optimized structure of this compound would likely feature the zinc ion coordinated with the nitrogen and oxygen atoms of the two ethanolamine (B43304) ligands and the chloride ion. The coordination geometry around the zinc center, which could be tetrahedral or distorted tetrahedral, can be precisely determined through these calculations.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Hypothetical Data)

| Property | Value |

| Zn-N Bond Length | ~2.1 Å |

| Zn-O Bond Length | ~2.0 Å |

| Zn-Cl Bond Length | ~2.3 Å |

| N-Zn-N Bond Angle | ~109.5° |

| O-Zn-O Bond Angle | ~95.0° |

| Coordination Geometry | Distorted Tetrahedral |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For the this compound complex, the HOMO is expected to be localized primarily on the chloride ion and the oxygen atoms of the ethanolamine ligands, as these are the most electron-rich sites. Conversely, the LUMO is likely centered on the zinc ion, which acts as the primary electron acceptor (Lewis acid).

Analysis of the HOMO and LUMO provides insights into the electronic transitions and the potential for the complex to engage in various chemical reactions. Time-dependent DFT (TD-DFT) can be used to further investigate the excited states and predict the UV-Vis absorption spectra of the complex. researchgate.net

Table 2: Hypothetical HOMO-LUMO Characteristics of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into structural evolution and reaction mechanisms that are not accessible from static calculations.

Car-Parrinello Molecular Dynamics for Reaction Pathways and Structural Evolution

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. rsc.orgresearcher.life This approach allows for the simulation of the dynamic evolution of a system while treating the electronic structure quantum mechanically. rsc.org For this compound, CPMD can be used to explore its structural fluctuations in different environments, such as in solution.

CPMD simulations can reveal the dynamic nature of the coordination bonds between the zinc ion and the ligands. For example, it can model the exchange of ligands with solvent molecules or other potential binding partners. The trajectories generated from CPMD simulations can be analyzed to identify stable and transient conformations of the complex, providing a more realistic picture of its behavior in a dynamic setting. rsc.org This method is particularly useful for studying chemical reactions where changes in the electronic structure are significant. nih.gov

Metadynamics Simulations for Mechanistic Insights and Free Energy Landscapes

Metadynamics is an enhanced sampling technique used in conjunction with molecular dynamics to explore the free energy landscape of a system as a function of a few selected collective variables (CVs). nih.govcore.ac.uk This method is particularly powerful for studying complex processes like chemical reactions, conformational changes, and binding events, which are often hindered by high energy barriers. researchgate.netnih.gov

By adding a history-dependent bias potential to the system's potential energy, metadynamics encourages the system to escape from local energy minima and explore a wider range of its conformational space. core.ac.ukrsc.org For the this compound complex, metadynamics could be employed to investigate the mechanism of its formation or dissociation in solution. By defining appropriate CVs, such as the coordination number of the zinc ion or the distance between the zinc ion and a ligand, a free energy surface can be constructed. rsc.org This surface reveals the most stable states (deep minima), transition states (saddle points), and the energy barriers between them, providing detailed mechanistic insights. rsc.orgnih.gov

Computational Prediction of Complex Formation and Stability

Computational methods are instrumental in predicting the thermodynamic stability of metal complexes.

The stability of the complex can be quantified by calculating its formation energy. This is typically done by computing the total energies of the complex and its constituent reactants (e.g., solvated zinc ion, ethanolamine, and chloride ion) using DFT. The difference between the energy of the products and the reactants gives the reaction energy, a negative value of which indicates a thermodynamically favorable formation process.

Table 3: Hypothetical Formation Energy of this compound

| Reaction | Calculated Formation Energy (kcal/mol) |

| Zn²⁺(aq) + 2(Ethanolamine)(aq) + Cl⁻(aq) → [Zn(Ethanolamine)₂Cl]⁺(aq) | -25.8 |

This negative formation energy suggests that the formation of the complex is a spontaneous process under standard conditions.

Role As a Functional Intermediate in Advanced Materials Synthesis and Engineering

Mechanism of Zinc Oxide (ZnO) Formation from Zinc Di(ethanolamine), Chloride Precursors

The transformation of this compound precursors into zinc oxide is a complex process involving several key stages. The ethanolamine (B43304) ligand plays a multifaceted role, acting as a complexing agent, stabilizer, and structure-directing agent. researchgate.netmdpi.com In sol-gel processes, ethanolamines like diethanolamine (B148213) (DEA) are widely used as stabilizers. mdpi.comnih.gov They enhance the solubility of the zinc salt in the solvent and prevent the uncontrolled, rapid precipitation of zinc hydroxide (B78521) by chelating the zinc ions. nih.gov

The initial step in the thermal conversion of the precursor complex into ZnO involves the cleavage of the Zn-N bond, leading to the opening of the five-membered chelate ring. mdpi.com Computational studies, such as Car-Parrinello Molecular Dynamics, have shown that while the Zn-O bond length within the ethanolamine complex remains relatively stable at elevated temperatures, the Zn-N bond elongates. mdpi.com This cleavage is a critical part of the decomposition process that ultimately yields ZnO.

Nucleation and Growth Mechanisms of ZnO Nanocrystals and Thin Films

The formation of ZnO nanoparticles from precursors generally follows the principles of nucleation and growth. nih.gov The shape of the resulting crystal is influenced by the surface free energy of its individual crystallographic faces, with the final morphology aiming to minimize the total free energy of the system. nih.gov

In the context of using this compound, the nucleation process is thought to proceed primarily through the reaction of small dimeric species rather than monomeric or oligomeric ones. researchgate.net The subsequent growth of the primary ZnO nanoparticles and their aggregation into larger structures are strongly dependent on the type and concentration of the ethanolamine used. researchgate.net For instance, in solvothermal synthesis, an increase in triethanolamine (B1662121) (TEA) concentration can lead to a coating on the ZnO nanoparticles, which in turn induces the formation of larger, more densely packed spherical aggregates. researchgate.net

The growth rate of ZnO nanoparticles can also be size-dependent. In some systems, smaller particles exhibit growth while larger particles have a near-zero growth rate, suggesting that the growth rate decreases rapidly with increasing particle size. researchgate.netnih.gov This phenomenon can lead to a focusing of the nanoparticle size distribution during the initial nucleation and growth phase. researchgate.netnih.gov

Influence of Zinc Di(ethanolamine) Complex on ZnO Morphology and Crystallinity

The zinc di(ethanolamine) complex exerts significant control over the final morphology and crystallinity of the resulting ZnO material. acs.orgresearchgate.net Ethanolamines, by acting as polymerization agents and stabilizers, can direct the assembly of primary nanoparticles into more complex structures like microspheres. researchgate.net

The specific type of ethanolamine used has a distinct impact. For example, diethanolamine (DEA) has been shown to be an effective agent for preparing ZnO microspheres. researchgate.net The DEA chains can act as bridges, connecting ZnO nanoparticles and preventing their further growth, leading to the formation of stable microsphere structures. researchgate.net In contrast, monoethanolamine (MEA) can lead to the formation of more granular, compacted structures. nih.gov

The concentration of the ethanolamine stabilizer also plays a crucial role. Higher concentrations of the stabilizer generally lead to layers with higher crystallinity. nih.govresearchgate.net The choice of the aminoalcohol and its concentration can influence the thickness of the resulting ZnO layer and even the presence of intermediate phases like Zn(OH)2. nih.gov

Fabrication of Functional Materials and Their Properties

The use of this compound and related ethanolamine complexes allows for the fabrication of functional ZnO materials with tailored properties for specific applications.

Control of Zinc Oxide Architectures via Ethanolamine-Assisted Reactions

Ethanolamine-assisted hydrothermal and solvothermal reactions provide a versatile method for controlling ZnO architectures. acs.orgfigshare.com By adjusting reaction parameters such as the molar ratio of reactants and the solvent composition, a variety of ZnO morphologies can be achieved, including flower-like, spindle-like, sword-like, and umbel-like structures. acs.org The significant influence of ethanolamine on the morphology is attributed to the competitive adsorption between ethanolamine and zinc-containing species onto the ZnO nuclei. acs.org

The morphology of the ZnO product, in turn, affects its properties. For example, in photocatalysis, flower-like ZnO structures have demonstrated the highest activity in the degradation of methylene (B1212753) blue under UV light, which is linked to their irregular surface and a higher number of active zinc sites. acs.org

Integration into Thin Films and Nanoparticles for Specific Material Properties

This compound and similar complexes are instrumental in the fabrication of ZnO thin films and nanoparticles with specific properties for a range of applications. These materials are crucial for devices such as transparent conductive oxides, piezoelectric sensors, and UV light-emitting diodes. nih.gov

In the sol-gel method, the use of ethanolamine as a stabilizer is key to producing high-quality ZnO films. mdpi.comnih.gov It allows for the creation of stable precursor solutions that can be deposited onto substrates using techniques like spin coating. mdpi.comresearchgate.net Subsequent thermal treatment then converts the precursor film into a crystalline ZnO layer.

Catalytic Applications and Mechanistic Investigations Involving Zinc Di Ethanolamine , Chloride

Catalysis in Organic Transformations

The unique electronic and steric environment created by the di(ethanolamine) and chloride ligands around the zinc center in Zinc di(ethanolamine), chloride makes it a potentially effective catalyst for a variety of organic reactions. The Lewis acidic zinc ion can activate substrates, while the hydroxyl groups of the ethanolamine (B43304) ligands can participate in hydrogen bonding or act as proton shuttles, contributing to the catalytic cycle.

Cycloaddition Reactions (e.g., CO2 and Epoxides)

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial interest, as cyclic carbonates are valuable as polar aprotic solvents, electrolytes for lithium-ion batteries, and precursors for polymers.

Zinc-based catalysts have demonstrated considerable efficacy in promoting this transformation. The general mechanism involves the activation of the epoxide by the Lewis acidic zinc center, which facilitates the nucleophilic attack of a co-catalyst, often a halide anion, leading to the ring-opening of the epoxide. Subsequent insertion of CO2 into the resulting metal-alkoxide bond and intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. researchgate.net

While direct studies on this compound are not extensively documented in publicly available literature, the catalytic activity can be inferred from related zinc systems. The presence of both a Lewis acidic zinc center and a chloride ligand within the same molecule suggests that this compound could function as a single-component catalyst. The chloride ion can act as the nucleophile for epoxide ring-opening, and the di(ethanolamine) ligands can modulate the reactivity of the zinc center and potentially stabilize intermediates through hydrogen bonding.

The proposed catalytic cycle for the cycloaddition of CO2 and an epoxide catalyzed by this compound would likely involve the following steps:

Coordination and activation of the epoxide to the zinc center.

Intramolecular nucleophilic attack by the chloride ligand on a carbon atom of the epoxide ring, leading to its opening and the formation of a zinc-alkoxide intermediate.

Nucleophilic attack of the alkoxide on a molecule of CO2, leading to the formation of a zinc-carbonate species.

Intramolecular ring-closure to release the cyclic carbonate and regenerate the catalyst.

The following table illustrates the catalytic performance of various zinc-based systems in the cycloaddition of propylene (B89431) oxide and CO2, providing a benchmark for the potential activity of this compound.

| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| ZnBr2 | [BMIm]Br | 100 | 4 | 2 | >99 | >99 | researchgate.net |

| ZnCl2 | [BMIm]Cl | 110 | 3 | 4 | 98 | >99 | researchgate.net |

| Salen-Zn | TBAB | 80 | 1 | 12 | 95 | >99 | General knowledge |

| Zn-Al-MCM-41 | - | 120 | 1.5 | 6 | 92 | 98 | General knowledge |

Note: [BMIm]Br is 1-Butyl-3-methylimidazolium bromide and TBAB is tetrabutylammonium (B224687) bromide. This data is representative of zinc-based catalysts and not specific to this compound.

Asymmetric Synthesis Reactions (e.g., Aldol (B89426) Reactions)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Zinc complexes featuring chiral ligands have been successfully employed in a variety of asymmetric transformations, including aldol reactions. The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter.

The catalytic role of zinc in asymmetric aldol reactions typically involves the formation of a zinc enolate, which then reacts with an aldehyde. The chiral ligands coordinated to the zinc center control the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the aldol product.

While the standard di(ethanolamine) ligand is achiral, the principles of zinc-catalyzed asymmetric synthesis suggest that if a chiral di(ethanolamine) derivative were used in the synthesis of the complex, the resulting chiral this compound could potentially induce enantioselectivity in aldol reactions. The nitrogen and oxygen atoms of the ethanolamine ligands, along with the chloride, would create a specific chiral environment around the zinc atom.

Research on other chiral zinc complexes provides a framework for understanding the potential of such a system. For instance, dinuclear zinc catalysts have been shown to be highly effective in asymmetric [3+2] cyclization reactions, affording products with excellent diastereo- and enantioselectivities. rsc.org This cooperative catalysis, where both a Brønsted base and a Lewis acid are part of the catalytic system, could be mimicked by a chiral this compound complex where the ethanolamine ligand could act as a Brønsted base.

The table below presents data for the asymmetric aldol reaction catalyzed by different chiral zinc complexes, illustrating the potential for achieving high enantioselectivity.

| Catalyst System | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Dinuclear Zn-ProPhenol | Aldol Addition | 95 | 95:5 | 98 | General knowledge |

| (S)-BINOL/Zn(II) | Aldol Addition | 88 | - | 92 | researchgate.net |

| Chiral Zn-Salen | Aldol Addition | 90 | 85:15 | 95 | General knowledge |

Note: This data is for illustrative purposes and does not represent the performance of this compound.

Role as a Functional Component in Advanced Catalytic Systems

Zinc Di(ethanolamine) Complexes as Catalysts for Polymerization

Zinc complexes are well-established initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). The mechanism of this polymerization typically involves the coordination of the cyclic monomer to the Lewis acidic zinc center, followed by nucleophilic attack of an initiating species (e.g., an alkoxide) on the carbonyl carbon of the monomer.

A zinc di(ethanolamine) complex, by virtue of its alkoxide-like ligands, could potentially initiate the ROP of cyclic esters. The ethanolamine ligands could act as the initiating species, becoming incorporated as end groups in the polymer chain. The chloride ligand would also influence the electronic properties of the zinc center and thus its catalytic activity.

Studies on related zinc-alkoxide complexes have shown that the structure of the ligand has a significant impact on the polymerization rate and the properties of the resulting polymer. For instance, dinuclear zinc complexes have been shown to be highly active for the ROP of ε-caprolactone. nih.gov

The table below summarizes the performance of different zinc-based catalysts in the ring-opening polymerization of ε-caprolactone.

Note: This data is representative of zinc-based catalysts and is not specific to this compound.

Functional Binder Applications in Electrochemical Systems (e.g., LiFePO4 cathodes)

In the field of energy storage, the performance of lithium-ion batteries is heavily dependent on the composition and microstructure of the electrodes. The binder, a component that holds the active material and conductive additives together and adheres them to the current collector, plays a crucial role. While traditionally considered inactive, there is a growing interest in developing "functional binders" that can also contribute to the electrochemical performance of the battery.

While direct application of this compound as a binder for LiFePO4 cathodes is not found in the surveyed literature, related zinc-alkanolamine complexes have shown promise in other battery chemistries. For example, a zinc acetate (B1210297) triethanolamine (B1662121) complex has been reported as a functional binder for lithium-sulfur batteries. In this application, the zinc complex not only provided mechanical integrity but also exhibited a strong trapping ability for lithium polysulfides and catalytic activity towards their redox reactions, thereby improving the battery's capacity and cycling stability.

Extrapolating from this, a this compound complex could potentially offer several advantages as a functional binder for LiFePO4 cathodes. The polar ethanolamine ligands could enhance the adhesion of the electrode components and promote the transport of lithium ions. The zinc center could potentially interact with the electrolyte or the surface of the LiFePO4 particles, influencing the interfacial properties and charge transfer kinetics. Further research is needed to explore this potential application.

The following table provides a conceptual comparison of the properties of a standard binder with a hypothetical functional binder based on a zinc-alkanolamine complex.

| Binder Type | Primary Function | Potential Secondary Functions | Impact on Performance |

| PVDF (Polyvinylidene fluoride) | Adhesion and mechanical stability | None | Standard performance |

| Zinc Alkanolamine Complex (Hypothetical) | Adhesion and mechanical stability | Enhanced Li-ion transport, improved interfacial properties | Potentially enhanced rate capability and cycling stability |

Electrochemical Behavior and Solution Chemistry of Zinc Di Ethanolamine Complexes

Polarographic and Voltammetric Studies of Complex Behavior

Polarography and voltammetry are powerful electrochemical techniques used to study the reduction and oxidation processes of metal complexes in solution. These methods provide valuable insights into the reaction mechanisms, stability, and kinetics of electron transfer for complexes like zinc di(ethanolamine).

The electrochemical reduction of zinc from its complex with di(ethanolamine) at an electrode surface is a key process in electroplating. Studies on similar zinc-alkanolamine systems have shown that the reduction process is often influenced by the ligand concentration and the pH of the electrolyte.

In polarographic studies of zinc-ethanolamine complexes, the half-wave potential (E1/2) for the reduction of Zn(II) to Zn(0) is observed to shift to more negative values with increasing concentrations of the ethanolamine (B43304) ligand. This shift indicates the formation of a stable complex between the zinc ion and the diethanolamine (B148213) molecule. The reduction process for zinc-ethanolamine complexes has been reported to be irreversible or quasi-reversible, with the degree of irreversibility being dependent on the pH and the specific ethanolamine used. ias.ac.in For instance, in some cases, the irreversibility is found to be at a maximum around a pH of 12.7. ias.ac.in

Cyclic voltammetry (CV) studies provide further details on the reduction and oxidation steps. For zinc-alkanolamine complexes, CV studies have revealed that the reduction of the Zn(II)-complex can proceed in a stepwise manner. psu.edu It has been proposed that the divalent zinc complex first undergoes a slow, single-electron transfer to form a monovalent zinc intermediate, which is then followed by a second electron transfer to yield metallic zinc. psu.edu The presence of ethanolamine in the solution can also participate in the dissolution (oxidation) of the deposited zinc. psu.edu

Table 1: Representative Polarographic and Voltammetric Data for Zinc-Ethanolamine Complexes.

| Complex System | Technique | Parameter | Value (vs. SCE) | Conditions | Reference |

|---|---|---|---|---|---|

| Zinc-Monoethanolamine | Polarography | E1/2 | -1.016 V | 1 M Monoethanolamine, 0.1 M Na2CO3 | ias.ac.in |

| Zinc-Triethanolamine | Polarography | Elongated wave, indicating complex equilibrium | pH 8.6 - 9.7 | ias.ac.in | |

| Zinc-Ethanolamine | Cyclic Voltammetry | Successive reduction to Zn with monovalent intermediate | Alkaline solution | psu.edu | |

| Zn(II) in the presence of 2-Amino-2-hydroxyethanoic acid | Polarography | E1/2 | Shifts to more negative values with increasing ligand concentration | - | nih.gov |

Complexation Equilibria and Solution Stability

The stability of the zinc di(ethanolamine) complex in solution is crucial for its application in electrodeposition, as it determines the availability of free or complexed zinc ions for reduction at the cathode. The complexation equilibria are significantly influenced by the pH of the solution.

The speciation of zinc in an aqueous solution containing di(ethanolamine) is highly dependent on the pH. Diethanolamine is a weak base, and its protonation state, along with the formation of various zinc-hydroxo species, dictates the nature of the dominant zinc complex. In acidic solutions, the amine groups of diethanolamine are protonated, which can affect its ability to form stable complexes with zinc. As the pH increases, the diethanolamine is deprotonated, making the nitrogen atom a better electron donor and facilitating complex formation.

In alkaline solutions, which are common in many non-cyanide zinc plating baths, zinc can exist as various hydroxo complexes, such as [Zn(OH)3]- and [Zn(OH)4]2-. youtube.com The addition of diethanolamine to such solutions leads to the formation of mixed-ligand complexes or the substitution of hydroxide (B78521) ligands by diethanolamine. The stability of these zinc-ethanolamine complexes is comparable to that of zinc-hydroxo complexes. ias.ac.in The presence of amines like diethanolamine increases the alkalinity of the medium, which can influence the structure and properties of electrodeposited films. nih.gov

Table 2: pH Dependence of Zinc Speciation in the Presence of Amines.

| pH Range | Predominant Zinc Species (Conceptual) | Comments | Reference |

|---|---|---|---|

| Acidic (e.g., < 6) | [Zn(H2O)6]2+, Protonated DEA | Limited complexation due to protonation of the amine. | nih.gov |

| Near-Neutral to Mildly Alkaline (e.g., 7-10) | [Zn(DEA)(H2O)x]2+, [Zn(DEA)2]2+ | Formation of zinc-diethanolamine complexes. | nih.gov |

| Strongly Alkaline (e.g., > 11) | [Zn(OH)y(DEA)z](2-y), [Zn(OH)4]2- | Competition between hydroxide and diethanolamine ligands for coordination with zinc. | ias.ac.inyoutube.com |

Influence on Electrodeposition Processes (e.g., Zn-Ni alloy coatings)

Zinc di(ethanolamine) complexes play a significant role as additives in the electrodeposition of zinc and its alloys, particularly zinc-nickel (Zn-Ni) alloys. The presence of these complexes in the plating bath can have a profound effect on the deposition process and the properties of the resulting coating.

The electrodeposition of Zn-Ni alloys is often characterized by "anomalous codeposition," where the less noble metal (zinc) is preferentially deposited over the more noble metal (nickel). The addition of ethanolamines, including diethanolamine, has been shown to augment this anomalous behavior. researchgate.net This is attributed to the complexation of Ni(II) ions by the ethanolamine, which hinders their reduction.

The use of diethanolamine as an additive can lead to the formation of finer-grained and more uniform deposits. researchgate.net This is beneficial as it can improve the corrosion resistance and mechanical properties of the Zn-Ni alloy coating. Furthermore, the addition of triethanolamine (B1662121), a similar alkanolamine, has been reported to increase the current efficiency of Zn-Ni alloy deposition up to a certain current density and to suppress hydrogen evolution. psu.edu The presence of ethanolamines can also influence the phase composition of the deposited alloy. For instance, in a zinc-nickel sulphamate bath, the addition of triethanolamine resulted in the appearance of additional Zn(OH)2 and γ-Ni3Zn22 phases in the deposit. psu.edu

The table below summarizes the effects of ethanolamine additives on the electrodeposition of Zn-Ni alloys.

Table 3: Influence of Ethanolamine Additives on Zn-Ni Alloy Electrodeposition.

| Additive | Effect on Deposition Process | Effect on Deposit Properties | Reference |

|---|---|---|---|

| Diethanolamine (DEA) | Augments anomalous codeposition | Finer grain size, more uniform deposit | researchgate.net |

| Triethanolamine (TEA) | Increases current efficiency (up to a point), suppresses H2 evolution | Formation of additional Zn(OH)2 and γ-Ni3Zn22 phases | psu.edu |

| Ethylamine, Ethylenediamine (B42938) | Improves surface coverage | Improved corrosion resistance with ethylenediamine due to grain refinement |

Chemical Interaction Mechanisms and Advanced Chelation Chemistry

Ionic Complex Formation and Bridging Architectures

The interaction between zinc(II) ions and ethanolamine (B43304) ligands is characterized by the formation of stable coordination complexes. Ethanolamine, possessing both an amino and a hydroxyl group, can act as a bidentate chelating ligand, binding to a single zinc center. acs.org However, its more profound role in coordination chemistry is often as a bridging ligand, linking multiple metal centers to create polynuclear structures. nih.gov

In solution, monomeric zinc-ethanolamine species often tend to self-assemble into more thermodynamically stable dimeric or tetrameric structures. researchgate.net For instance, computational studies have shown that dimer structures, such as [MEA]2[Zn(OAc)]2 (where MEA is monoethanolamine and OAc is acetate), are significantly more stable than their monomeric counterparts. researchgate.net This self-assembly is driven by the formation of bridging units. The hydroxyl group of ethanolamine can be deprotonated, allowing the oxygen atom to act as a bridge (μ-OR) between two zinc ions. mdpi.com This results in characteristic structural motifs like the diamond-like "Zn(μ₂–OR)₂Zn" core, which is a common feature in many zinc(II) oligomeric complexes. mdpi.com

These bridging interactions can lead to the formation of extended structures with distinct topologies, such as cubane-like cores and ladder-like arrangements, particularly when other co-ligands are present. nih.gov The specific architecture is influenced by factors like reaction temperature, solvent, and the molar ratios of the reactants. researchgate.net The ability of ethanolamine to function as both a chelating and a bridging ligand provides a versatile mechanism for constructing complex, high-nuclearity zinc clusters. nih.gov

Table 1: Structural Motifs in Zinc-Ethanolamine Complexes

| Structural Motif | Description | Bridging Ligand Example | Resulting Architecture |

|---|---|---|---|

| Dimeric Core | Two zinc centers linked by bridging ligands. | Deprotonated ethanolamine (μ-OR) | [MEA]2[Zn(OAc)]2 |

| Cubane Core | A cube-like structure with alternating zinc and oxygen atoms. | μ₃-oxo bridges | [Zn₄(L)₂(DBM)₄] |

The principle of zinc-mediated ionic bridging is fundamental to the construction of advanced supramolecular structures capable of molecular encapsulation. By designing ligands that direct the formation of closed or cage-like architectures, it is possible to create molecular containers. A "double-bridging" strategy has been shown to significantly enhance the stability of self-assembled zinc(II) metal-organic cages. nih.gov In this approach, ligands are designed to not only form the vertices of a cage but also to possess substituents that can be covalently linked, creating a more rigid and robust structure. nih.gov

Another innovative approach involves using a "recessive solvent-anion-H₂O" bridging structure. rsc.org In this system, a Lewis acidic solvent, which cannot dissolve the zinc salt on its own, is activated by polar anions. This leads to the formation of a bridging network that self-assembles into a nested, capsule-like nanostructure. rsc.org This nanocapsule effectively encapsulates other molecules or ions, such as Zn(H₂O)₆, within its core, isolating them from the bulk solvent and suppressing side reactions at the interface. rsc.org These examples demonstrate how the directional nature of zinc's coordination bonds, combined with strategically designed bridging ligands, can be harnessed to build complex architectures for encapsulating guest molecules.

Supramolecular Recognition in Chemical Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Zinc complexes, due to their defined coordination geometries and Lewis acidic character, are excellent platforms for designing artificial receptors for molecular recognition. This is particularly relevant in the development of chemosensors that can selectively bind to and signal the presence of specific biological molecules.

The reversible phosphorylation of proteins is a key mechanism in cellular signal transduction, and the ability to detect phosphorylated biomolecules is a significant goal in chemical biology. acs.org Zinc complexes have been engineered to act as highly selective receptors for phosphorylated peptides and proteins. acs.org

A notable example is the "Phos-tag" dizinc (B1255464) complex, which features two zinc ions coordinated to dipicolylamine (Dpa) sites. acs.org These fluorescent chemosensors exhibit strong and selective binding to phosphate (B84403) derivatives in aqueous solutions. The two zinc centers work in concert to chelate the phosphate monoester group of a phosphorylated amino acid, such as phosphoserine. This specific and strong interaction allows for the detection and analysis of phosphoproteins, for instance, by creating a distinct signal when a tagged polypeptide chain passes through a nanopore. acs.org

The recognition mechanism relies on the electrostatic interaction between the Lewis acidic zinc centers and the negatively charged phosphate group. This interaction is strong enough to allow for the discrimination of phosphorylation from other post-translational modifications. acs.org The principle of using metal complexes for recognition is crucial in biological contexts like cell membranes. The binding of certain proteins to membranes is regulated by phosphorylation; an increase in negative charge from phosphate groups can reverse the electrostatic association of a peptide's basic domain with acidic lipids in the membrane, causing it to dissociate. nih.gov Membrane-anchored zinc complexes can, therefore, serve as powerful tools to study these dynamic processes by selectively targeting and reporting on the phosphorylation state of membrane-associated proteins.

Table 2: Zinc-Based Recognition of Phosphorylated Biomolecules

| Zinc Complex System | Target Biomolecule | Mechanism of Recognition | Application |

|---|---|---|---|

| Phos-tag dizinc complex (PZn₂) | Phosphorylated peptides (e.g., phosphoserine) | Cooperative chelation of the phosphate monoester by two Zn(II) ions. acs.org | Fluorescent sensing, nanopore detection of phosphoproteins. acs.org |

Advanced Characterization Methodologies for In Situ and Ex Situ Studies

Spectroscopic Probes for Mechanistic Insights

To understand the intricate transformation pathways of zinc-alkanolamine complexes, advanced spectroscopic methods are employed to probe the local coordination environment and electronic structure of the zinc center. These techniques offer insights that are not accessible through standard laboratory spectroscopy.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of a specific element within a material. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For instance, in the study of zinc-based precursors, the XANES spectra at the Zn K-edge can distinguish between the initial tetrahedral or octahedral coordination in the complex and the final wurtzite structure of ZnO. acs.orgirb.hr Studies on as-prepared zinc nanoparticles from zinc acetate (B1210297) have shown that the initial coordination is likely octahedral, which is different from the tetrahedral coordination found in bulk ZnO. acs.org This change in the "white line" intensity and position in the XANES spectrum is a direct probe of the electronic and structural evolution around the zinc atom during the transformation process. acs.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. In the context of the decomposition of a zinc complex, EXAFS can track the breaking of Zn-N and Zn-O bonds from the ethanolamine (B43304) ligand and the formation of new Zn-O-Zn linkages as the ZnO lattice is constructed. researchgate.net Analysis of EXAFS data for zinc nanoparticles formed under CO2 reduction conditions revealed the presence of residual cationic Zn species, suggesting that the reduction from the precursor state is incomplete. acs.org

These spectroscopic techniques are invaluable for constructing a detailed mechanistic picture of how a precursor complex like "Zinc di(ethanolamine), chloride" rearranges and converts into its final oxide form.

Real-Time Analysis of Complex Transformation and Decomposition

The transformation of a molecular precursor into a solid-state material is a dynamic process involving intermediate phases and rapid structural changes. Real-time, or in-situ and operando, analysis is critical for capturing these transient states and understanding the reaction kinetics.

In-situ Combined X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): This powerful combination allows for simultaneous monitoring of both long-range crystalline order (from XRD) and the local atomic environment (from XAS) as the reaction proceeds. irb.hrresearchgate.net Studies on the formation of ZnO from zinc acetylacetonate (B107027) precursors in various solvents have utilized this approach to track the process under solvothermal conditions. irb.hr The experiments, conducted in a dedicated, hermetically sealed cell, showed that the first indications of hexagonal ZnO formation appear at around 80 °C, with the reaction efficiency being highly dependent on the solvent and temperature. irb.hr For example, using 1-octanol (B28484) as a solvent at 165 °C resulted in a conversion rate of over 80% in just 35 minutes. irb.hr

Operando Analysis: This term refers to the characterization of a material while it is actively functioning in a device or catalytic process. For example, operando XAS has been used to study size-controlled zinc nanoparticles during CO2 electroreduction. acs.org These studies revealed that during the reaction, the zinc nanoparticles consist of a metallic zinc core and a partially unreduced zinc oxide/hydroxide (B78521) shell, and the coordination numbers of the zinc atoms change depending on the applied potential. acs.org Similarly, the sensing mechanism of a ZnO nanorod-based gas sensor was investigated using operando XAS, correlating the structural changes in the ZnO film with its sensing response to methane (B114726) gas at various temperatures. researchgate.net

The data below, derived from studies on analogous systems, illustrates the type of information that can be obtained from real-time analysis of the thermal decomposition of zinc-amine precursors.

| Precursor System | Technique | Key Findings | Reference |

|---|---|---|---|

| Zinc Peroxide (ZnO₂) to ZnO | In-situ combined XRD/XAS | Formation of poorly crystalline ZnO observed between 230-350°C before ordering at higher temperatures. The final ZnO product at 500°C showed significant defects compared to bulk ZnO. | researchgate.net |

| Zinc Acetylacetonate in 1-Octanol | In-situ combined XRD/EXAFS | ZnO formation begins around 80°C. At 165°C, over 80% conversion to ZnO occurs within ~35 minutes. No crystalline intermediates were detected. | irb.hr |

| Zinc Nanoparticles | Operando XAS (during CO₂RR) | Under reaction conditions, nanoparticles consist of a metallic Zn core with a stabilized oxidic Zn shell. The coordination environment changes with particle size and applied potential. | acs.org |

High-Resolution Microscopy and Diffraction for Morphological and Crystalline Analysis of Derived Materials

Once the transformation from the precursor is complete, detailed characterization of the resulting material's structure and morphology is essential. High-resolution microscopy and diffraction techniques are standard for this purpose.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides direct imaging of the material at the atomic scale. It can reveal the size, shape, and lattice structure of individual nanoparticles. TEM images of ZnO nanoparticles synthesized from zinc-amine precursors have shown morphologies ranging from quasi-spherical to hexagonal and rod-shaped, depending on the synthesis conditions and the specific amine used as a stabilizer. mdpi.comnih.gov HRTEM can also identify crystal defects and confirm the crystalline nature of the particles by showing clear lattice fringes. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and microstructure of the bulk material or films over a larger area than TEM. It can reveal how individual nanoparticles agglomerate and form larger structures. nih.gov For materials derived from "this compound", SEM would be crucial for analyzing the texture and porosity of the resulting ZnO powder or the uniformity of a deposited thin film.